molecular formula C4H10N3O3P B6205780 diethoxyphosphinoyl azide CAS No. 1516-68-3

diethoxyphosphinoyl azide

Cat. No. B6205780
CAS RN: 1516-68-3
M. Wt: 179.1
InChI Key:
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Description

Diethoxyphosphinoyl azide (DEPA) is an organic compound with the chemical formula C2H5O2P-N3. It is a white, crystalline solid with a melting point of 79-80°C. DEPA is a reagent used in organic synthesis, primarily for the preparation of phosphine oxides and phosphonates. It is also used to prepare other phosphorus-containing compounds, such as phosphonates and phosphines.

Scientific Research Applications

Diethoxyphosphinoyl azide is widely used in organic synthesis as a reagent for the preparation of phosphine oxides and phosphonates. It is also used to prepare other phosphorus-containing compounds, such as phosphonates and phosphines. diethoxyphosphinoyl azide has also been used in the synthesis of pharmaceuticals, such as antibiotics, antiviral agents, and anti-cancer drugs. Additionally, diethoxyphosphinoyl azide has been used in the synthesis of polymers, such as poly(vinyl phosphonates).

Mechanism of Action

Diethoxyphosphinoyl azide is an electrophile, meaning it is attracted to electron-rich sites. It reacts with nucleophiles, such as alcohols and amines, to form phosphonates and phosphines. The reaction is catalyzed by a base, such as sodium hydroxide.
Biochemical and Physiological Effects
diethoxyphosphinoyl azide has been shown to have an inhibitory effect on enzymes involved in the metabolism of certain drugs, such as cyclosporine. In addition, diethoxyphosphinoyl azide has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

Diethoxyphosphinoyl azide is a relatively inexpensive and easily obtainable reagent, and its reactions are generally fast and efficient. However, diethoxyphosphinoyl azide is a highly reactive compound and should be handled with caution, as it can cause irritation and burns to the skin and eyes.

Future Directions

Future research could focus on exploring the potential applications of diethoxyphosphinoyl azide in the synthesis of other phosphorus-containing compounds, such as phosphines and phosphonates. Additionally, further research could be conducted to investigate the biochemical and physiological effects of diethoxyphosphinoyl azide on various organisms, such as bacteria and fungi. Additionally, research could be conducted to investigate the potential toxicity of diethoxyphosphinoyl azide and its derivatives. Finally, research could be conducted to explore the potential use of diethoxyphosphinoyl azide as a drug delivery system.

Synthesis Methods

Diethoxyphosphinoyl azide is synthesized by treating diethyl phosphite with sodium azide in methanol or dimethyl sulfoxide. The reaction yields a mixture of the phosphonate and the azide, which is then separated by chromatography. The azide can then be hydrolyzed to yield diethoxyphosphinoyl azide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of diethoxyphosphinoyl azide can be achieved through a two-step reaction process. The first step involves the synthesis of diethoxyphosphinoyl chloride, which is then reacted with sodium azide to produce diethoxyphosphinoyl azide.", "Starting Materials": [ "Phosphorus trichloride", "Diethyl ether", "Sodium azide", "Chloroform" ], "Reaction": [ "Step 1: Diethoxyphosphine synthesis", "Phosphorus trichloride is added to diethyl ether in a round-bottom flask and stirred at room temperature. The reaction mixture is then heated under reflux for several hours until the reaction is complete. The resulting diethoxyphosphine is then distilled under reduced pressure to obtain a clear liquid.", "Step 2: Diethoxyphosphinoyl azide synthesis", "Diethoxyphosphinoyl chloride is prepared by adding chloroform to the diethoxyphosphine and stirring at room temperature. Sodium azide is then added to the reaction mixture and stirred for several hours. The resulting diethoxyphosphinoyl azide is then purified by column chromatography to obtain a white solid." ] }

CAS RN

1516-68-3

Molecular Formula

C4H10N3O3P

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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